Ethanol-1,1,2,2-d4-amine

Description

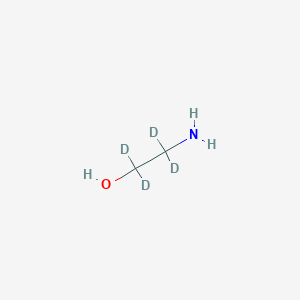

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85047-08-1 | |

| Record name | Ethanol-1,1,2,2-d4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Deuterium Incorporation of Ethanol 1,1,2,2 D4 Amine

Synthetic Strategies for Deuterium (B1214612) Labeling of Alkanolamines

The synthesis of specifically labeled alkanolamines like Ethanol-1,1,2,2-d4-amine relies on strategies that can precisely control the location of deuterium incorporation. These methods generally fall into two main categories: building the molecule from already deuterated precursors or performing isotopic exchange on a pre-formed carbon skeleton.

Approaches for Regioselective Carbon-Deuterium Bond Formation at C1 and C2 Positions

Achieving regioselective deuteration at specific carbon atoms, such as the C1 and C2 positions of ethanolamine (B43304), often involves multi-step synthetic sequences or advanced catalytic methods.

One prominent strategy is the reduction of deuterated carboxylic acid derivatives . For instance, a deuterated analogue of a protected amino acid, such as N-protected glycine-d2, can be reduced to the corresponding amino alcohol. A common method involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). core.ac.uk This approach ensures that the deuterium atoms are specifically located at the C1 position. To achieve deuteration at both C1 and C2, one would need to start with a precursor that is already deuterated at the C2 position, such as glycine-2,2-d2.

Another powerful approach involves catalytic hydrogen isotope exchange (HIE) . Transition metal catalysts, particularly those based on ruthenium, have shown significant promise in mediating the exchange of hydrogen for deuterium at positions adjacent to functional groups. researchgate.netmdpi.com For alcohols, some ruthenium pincer complexes can facilitate deuteration at both the α and β positions using D₂O as the deuterium source. acs.orgrsc.org The mechanism often proceeds through a temporary oxidation of the alcohol to a carbonyl compound, which then undergoes base-catalyzed deuteration via keto-enol tautomerism, followed by reduction back to the deuterated alcohol. acs.orgnih.gov

| Method | Description | Key Reagents | Selectivity |

| Reduction of Deuterated Precursors | Chemical reduction of a carboxylic acid or ester that already contains deuterium at the desired positions. core.ac.ukresearchgate.net | LiAlD₄, NaBD₄ | High regioselectivity determined by the precursor's structure. |

| Catalytic H/D Exchange | Transition metal-catalyzed exchange of C-H bonds with deuterium from a source like D₂O. rsc.orgnih.gov | Ruthenium or Iron Pincer Complexes, D₂O | Can be tuned for α or α,β-deuteration depending on the catalyst. rsc.org |

Utilization of Deuterated Precursors in Amino Alcohol Synthesis

The most direct and unambiguous method for synthesizing this compound is to start with a precursor that already contains the four deuterium atoms on the carbon skeleton. Commercially available starting materials are often the preferred route for this strategy.

A common precursor for this synthesis is a deuterated version of a 2-carbon building block. For example, the synthesis can be envisioned starting from a deuterated ethylene (B1197577) oxide or a deuterated acetaldehyde, which can then be converted to the target molecule.

A highly effective and frequently cited pathway is the reduction of deuterated amino acids . The reduction of α-amino acids to their corresponding 1,2-amino alcohols can be achieved with high retention of optical purity. researchgate.net For the synthesis of this compound, one could theoretically start from a deuterated glycine (B1666218) derivative. A convenient one-pot synthesis involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the amino acid, followed by reduction with sodium borohydride. researchgate.net To obtain the desired d4-isotopologue, a deuterated reducing agent (e.g., NaBD₄) would be used on a C2-deuterated glycine precursor.

In practice, this compound is often sourced from specialized chemical suppliers who perform these multi-step syntheses. nih.govisotope.comsigmaaldrich.com These syntheses provide the compound with high isotopic purity, often exceeding 98 atom % D. sigmaaldrich.comsigmaaldrich.com The availability of such precursors is crucial for research in fields like metabolomics, where they are used to trace the metabolic fate of ethanolamine in biological systems, such as in the biosynthesis of phospholipids (B1166683) in parasites like Plasmodium falciparum. vilniustech.ltresearchgate.net

Isotopic Exchange Methods in the Context of Amine and Alcohol Chemistry

Isotopic exchange reactions offer a more atom-economical approach to deuteration, as they directly replace protium (B1232500) with deuterium on an existing molecular framework using an inexpensive deuterium source like D₂O. acs.org

For alcohols, metal-catalyzed H/D exchange has been developed with a focus on regioselectivity. Ruthenium catalysts, in particular, have demonstrated the ability to selectively deuterate the α and/or β positions of alcohols. nih.govresearchgate.net A system using [(p-cymene)RuCl₂]₂ with ethanolamine and KOH in D₂O was shown to be effective for the regioselective deuteration of alcohols at the β-carbon position. nih.gov This occurs via an oxidation-deuteration-reduction sequence. nih.gov Other ruthenium and iron pincer complexes have also been shown to catalyze the deuteration of primary alcohols in D₂O, with some catalysts leading to exclusive α-deuteration and others to both α- and β-deuteration. rsc.org

For amines, direct C-H/C-D exchange adjacent to the nitrogen atom is also possible. Platinum oxide (Adam's catalyst), when pre-treated with D₂ in D₂O, can selectively catalyze deuteration at the β-carbon of primary amines. mdpi.com Ruthenium complexes have also been employed for the selective α-deuteration of primary and secondary amines using D₂O as the deuterium source. researchgate.net The mechanism is thought to involve N-H activation followed by β-hydride elimination to form an imine intermediate, which is then deuterated. researchgate.net

While these methods are powerful for alcohols and amines in general, achieving the specific 1,1,2,2-tetradeuteration of ethanolamine would require a catalyst system capable of efficiently promoting exchange at both carbon positions without significant side reactions.

Analytical Procedures for Confirming Isotopic Enrichment and Purity

After synthesis, it is critical to verify the isotopic purity and confirm the precise location of the deuterium atoms. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the increase in molecular weight confirms the presence of deuterium. nih.gov High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated (e.g., a "mass shift" of M+4 for this compound). sigmaaldrich.com Techniques like chemical ionization mass spectrometry (CIMS) are also utilized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated sample of this compound, the signals corresponding to the protons on the C1 and C2 carbons would be absent or significantly diminished. The disappearance of these signals provides strong evidence for deuteration at these positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the labeling sites. nih.gov

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling. In the ¹³C NMR spectrum, carbons attached to deuterium will appear as multiplets (due to C-D coupling) and will often experience a slight upfield shift, known as an isotopic shift.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethanol 1,1,2,2 D4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterium (B1214612) NMR (2H NMR) for Isotopic Purity and Site Specificity

Deuterium (²H or D) NMR spectroscopy is a powerful method for directly observing the deuterium nuclei within a molecule. wikipedia.org For Ethanol-1,1,2,2-d4-amine, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the ethyl chain. The chemical shift of these signals is similar to that of protons in the same chemical environment. rero.ch

The primary application of ²H NMR in this context is to verify the isotopic enrichment and the specific locations of the deuterium atoms. sigmaaldrich.commagritek.com A clean ²H NMR spectrum with signals only in the regions corresponding to the C1 and C2 positions would confirm the successful and site-specific deuteration of the ethanolamine (B43304) molecule. The absence of signals at other positions indicates high isotopic purity. The technique is particularly advantageous for highly deuterated compounds where proton signals are significantly diminished. sigmaaldrich.com

Table 1: Expected ²H NMR Data for this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity |

| -CD₂-N | ~2.8 | Broad Singlet |

| -CD₂-O | ~3.7 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The broadness of the signals is due to the quadrupolar nature of the deuterium nucleus.

Proton NMR (1H NMR) for Residual Proton Analysis and Structural Confirmation

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for analyzing the residual, non-deuterated protons and further confirming the structure. studymind.co.uk In a highly deuterated sample of this compound (e.g., 98 atom % D), the signals from the C-H protons on the ethyl backbone will be significantly reduced in intensity. sigmaaldrich.comsigmaaldrich.com

The ¹H NMR spectrum will primarily show signals for the amine (-NH₂) and hydroxyl (-OH) protons. The integration of these signals relative to any residual C-H signals provides a quantitative measure of the isotopic enrichment. For instance, the presence of a quintet for a residual proton on a deuterated methyl group (CD₂H) can be observed, which collapses to a singlet upon deuterium decoupling. magritek.com The chemical shifts of the -NH₂ and -OH protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Expected ¹H NMR Data for this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Variable | Broad Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| Residual -CHD-N | ~2.8 | Multiplet | Low |

| Residual -CHD-O | ~3.7 | Multiplet | Low |

Note: The chemical shifts for NH₂ and OH protons are highly variable. The low integration of residual CHD signals is indicative of high deuteration.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. libretexts.orgnih.gov In this compound, the ¹³C NMR spectrum will exhibit two main signals corresponding to the two carbon atoms. A key feature of ¹³C NMR in deuterated compounds is the coupling between carbon and deuterium (C-D coupling), which results in splitting of the carbon signals into multiplets. acs.org

The signal for the carbon atom attached to the nitrogen (-CD₂-N) and the carbon atom attached to the oxygen (-CD₂-O) will each appear as a multiplet (typically a quintet or septet depending on the relaxation effects and the number of attached deuterons). The chemical shifts are influenced by the electronegativity of the attached heteroatoms. libretexts.org This C-D coupling provides definitive evidence for the location of the deuterium atoms on the carbon skeleton.

Table 3: Expected ¹³C NMR Data for this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity (due to C-D coupling) |

| C1 (-CD₂-N) | ~45 | Multiplet |

| C2 (-CD₂-O) | ~60 | Multiplet |

Note: Chemical shifts are approximate and can vary with the solvent. The multiplicity confirms the C-D bonds.

Mass Spectrometry (MS) for Isotopic Fidelity and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and isotopic composition of a compound. epj-conferences.org For this compound, MS is essential for confirming the molecular formula and for its use in quantitative assays.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (HOCD₂CD₂NH₂), the expected exact mass will be higher than that of its non-deuterated counterpart, ethanolamine (H₂NCH₂CH₂OH). lgcstandards.com

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses confirms the molecular formula and the incorporation of four deuterium atoms.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₂H₃D₄NO + H]⁺ | 66.0912 |

| [C₂H₃D₄NO + Na]⁺ | 88.0731 |

Note: These values are calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex matrices. mdpi.comresearchgate.net this compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of endogenous or exogenous ethanolamine. rsc.org The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. oup.com

In a typical LC-MS/MS method, both the analyte (ethanolamine) and the internal standard (this compound) are monitored using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are selected for each compound. The difference in mass between the analyte and the internal standard allows for their simultaneous detection and quantification without chromatographic interference. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. nih.govmdpi.com

Table 5: Example LC-MS/MS Parameters for Ethanolamine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethanolamine | 62.1 | 44.1 |

| This compound | 66.1 | 48.1 |

Note: These are example transitions and may be optimized for specific instruments and methods. The product ions often correspond to the loss of water or other neutral fragments.

Stable Isotope Labeling in Mass Spectrometry-Based Proteomics Applications

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the precise relative or absolute quantification of proteins and metabolites in complex biological mixtures. acs.orgwiley-vch.de this compound is utilized as a stable isotope-labeled (SIL) internal standard in mass spectrometry (MS)-based studies. isotope.com The fundamental principle involves introducing a known quantity of the "heavy" deuterated compound into a sample. The natural, or "light," analyte and the heavy standard are chemically identical and thus exhibit similar behavior during sample preparation and chromatographic separation. researchgate.net

However, they are readily distinguishable in a mass spectrometer due to their mass difference. researchgate.net this compound has a predictable mass shift of +4 Da compared to its unlabeled counterpart, ethanolamine. sigmaaldrich.comsigmaaldrich.com By comparing the signal intensity of the heavy labeled standard to that of the endogenous light compound, researchers can accurately determine the concentration of the target analyte.

This technique is particularly valuable in metabolomics and lipidomics for studying pathways involving ethanolamine, a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major class of phospholipids (B1166683) in cell membranes. plos.org For instance, deuterated ethanolamine can be used to trace the dynamics of PE remodeling, where fatty acid chains are deacylated and reacylated. plos.org By feeding cells with this compound, scientists can track the incorporation of the labeled headgroup into PE molecules and follow their subsequent metabolic fate, providing insights into lipid homeostasis and signaling. nih.gov

Table 1: Properties of Ethanolamine and its Deuterated Isotopologue for Mass Spectrometry

| Property | Ethanolamine | This compound |

|---|---|---|

| Chemical Formula | C₂H₇NO | C₂D₄H₃NO |

| Molecular Weight | 61.08 g/mol nist.gov | 65.11 g/mol isotope.comisotope.comlgcstandards.com |

| Mass Shift | M | M+4 sigmaaldrich.comsigmaaldrich.com |

| Function in MS | Analyte (Endogenous) | Internal Standard (Heavy) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules, providing a detailed fingerprint of chemical structure and bonding. nih.govpsu.edu The analysis of this compound using these methods offers a clear demonstration of the isotopic effect on molecular vibrations.

In the IR and Raman spectra of standard ethanolamine, characteristic peaks correspond to the stretching and bending vibrations of its functional groups, including O-H, N-H, C-H, C-O, and C-N bonds. nih.govresearchgate.net Upon substitution of the four hydrogen atoms on the carbon backbone with deuterium, the vibrational modes associated with these positions undergo a significant shift to lower frequencies (a redshift).

This shift is a direct consequence of the increased mass of deuterium (≈ 2 amu) compared to protium (B1232500) (≈ 1 amu). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, the C-D bonds vibrate at a lower frequency than C-H bonds.

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-D Stretching: Expected to appear in the lower frequency region of approximately 2100-2250 cm⁻¹.

C-H Bending/Scissoring: Found around 1450-1470 cm⁻¹. researchgate.net

C-D Bending/Scissoring: Expected to shift to a lower wavenumber, around 1000-1200 cm⁻¹.

This predictable isotopic shift allows for the unambiguous assignment of vibrational modes. By comparing the spectra of the labeled and unlabeled compounds, researchers can confirm the location of specific functional groups and analyze the extent of isotopic labeling. nih.gov For example, studies on the coordination of ethanolamine to metal ions have used shifts in vibrational bands to confirm the involvement of both the hydroxyl and amino groups in the complexation. researchgate.net The use of a deuterated analogue like this compound could further refine such analyses by isolating the vibrations of the carbon skeleton from those of the N-H and O-H groups.

Table 2: Comparison of Key Vibrational Frequencies for Ethanolamine and its d4-Isotopologue

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Ethanolamine | Expected Wavenumber (cm⁻¹) in this compound |

|---|---|---|

| C-H Stretch | ~2850-3000 | N/A |

| C-D Stretch | N/A | ~2100-2250 (Calculated Shift) |

| N-H Bend | ~1600 researchgate.net | ~1600 |

| C-H Bend | ~1460 researchgate.net | N/A |

| O-H Bend | ~1360 researchgate.net | ~1360 |

| C-D Bend | N/A | ~1000-1200 (Calculated Shift) |

| C-N Stretch | ~1030 researchgate.net | ~1030 |

| C-O Stretch | ~1075 researchgate.net | ~1075 |

Photoelectron Spectroscopy for Electronic Structure and Fragmentation Pathways

Photoelectron spectroscopy (PES) is a high-vacuum technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, providing direct insight into its electronic structure and bonding. rsc.orgresearchgate.net When coupled with photoion coincidence spectroscopy, it also reveals the precise energetics of molecular fragmentation following ionization. rsc.org

Studies on ethanolamine have identified its adiabatic ionization energy—the minimum energy required to remove an electron from the molecule—to be approximately 8.940 eV. rsc.orgresearchgate.net The resulting photoelectron spectrum consists of broad, overlapping bands, which indicates that ionization leads to significant changes in geometry and the population of various excited electronic states of the cation. rsc.org

The primary application of this compound in this context is to elucidate the mechanisms of dissociative ionization. acs.org Upon ionization, the ethanolamine cation is unstable and promptly fragments. rsc.org The two major low-energy fragmentation channels involve the loss of a neutral radical to form stable ions:

Loss of •CH₂OH: C₂H₇NO⁺ → NH₂CH₂⁺ (aminomethylium, m/z 30) + •CH₂OH

Loss of •CH₂NH₂: C₂H₇NO⁺ → CH₂OH⁺ (hydroxymethylidyne, m/z 31) + •CH₂NH₂

By analyzing the fragmentation of this compound, researchers can definitively track the positions of the deuterium atoms. For example, if the aminomethylium fragment is observed at m/z 32 (NH₂CD₂⁺), it confirms that the C-C bond has cleaved and the deuterium atoms from the C-1 position (adjacent to the amino group) are retained. This isotopic labeling is crucial for distinguishing between different proposed fragmentation pathways and understanding the intramolecular hydrogen (or deuterium) rearrangements that can occur during dissociation. scispace.comdoi.org

Table 3: Major Fragment Ions in the Mass Spectrum of Ethanolamine and its d4-Isotopologue

| Parent Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|---|

| Ethanolamine | 61 | Aminomethylium (NH₂CH₂⁺) | 30 | •CH₂OH |

| Ethanolamine | 61 | Methyleneammonium (CH₂NH₃⁺) | 30 | H₂CO |

| This compound | 65 | Deuterated Aminomethylium (NH₂CD₂⁺) | 32 | •CD₂OH |

Mechanistic Investigations Utilizing Ethanol 1,1,2,2 D4 Amine As a Probe

Elucidating Reaction Pathways through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org By substituting hydrogen with deuterium (B1214612) in ethanolamine (B43304), researchers can measure the KIE and thereby deduce whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org

Deuterium Labeling in Amine-Involved Reactions

Deuterium-labeled amines, such as Ethanol-1,1,2,2-d4-amine, are instrumental in studying the mechanisms of amine-involved reactions. chem-station.com The replacement of hydrogen with deuterium can significantly alter reaction rates, providing insights into the transition state of the reaction. wikipedia.org This technique is widely applied in various fields, from understanding enzymatic reactions to developing new synthetic methodologies. chem-station.comacs.org For instance, in the study of enzyme-catalyzed reactions, deuterium labeling can help to identify which hydrogen atom is abstracted by the enzyme and whether this step is rate-limiting. nih.gov

In the context of the B12-dependent ethanolamine ammonia-lyase (EAL), the use of 1,1,2,2-²H₄-aminoethanol has been pivotal. nih.gov Turnover of EAL with this deuterated substrate leads to the incorporation of deuterium into the C5'-methyl group of 5'-deoxyadenosine. nih.gov This observation is crucial for understanding the hydrogen transfer steps within the enzymatic cycle. nih.gov

Probing Hydrogen Transfer Mechanisms in Catalysis

Hydrogen transfer is a fundamental step in many catalytic processes. mdpi.com Deuterium labeling studies using compounds like this compound are essential for unraveling the mechanisms of these transfers. researchgate.net Whether a reaction proceeds via a stepwise or concerted hydrogen transfer can often be determined by analyzing the KIE. acs.orgacs.org

Kinetic isotope effect studies on the ethanolamine ammonia-lyase system have provided detailed insights into the reaction at low temperatures. The decay of the 1,1,2,2-²H₄-aminoethanol substrate radical intermediate has been shown to proceed through parallel pathways, with the observed isotope effects helping to dissect the contributions of radical rearrangement and hydrogen transfer steps. nih.govacs.org

| Pathway | IEobs (kH/kD) |

|---|---|

| Slow Pathway (Pathway 1) | 1.9 ± 0.4 |

| Fast Pathway (Pathway 2) | 2.2 ± 0.1 |

These relatively small observed isotope effects suggest that the intrinsic isotope effect for the hydrogen transfer step is masked by other, non-isotope-sensitive steps in the reaction sequence. acs.org

Understanding Degradation Mechanisms of Alkanolamines

Alkanolamines, including ethanolamine, are susceptible to degradation under various conditions, which can impact their industrial applications. Deuterated tracers like this compound are invaluable for studying these degradation pathways.

Oxidative Degradation Pathway Analysis with Deuterated Tracers

The initial steps of oxidative degradation of amines are believed to occur through a radical mechanism. ntnu.no By using deuterated alkanolamines, researchers can trace the origin of various degradation products and elucidate the complex reaction networks involved. mdpi.com The stability of the deuterium label under high-temperature conditions allows for reliable tracking of the degradation process. mdpi.com For instance, if a degradation product contains deuterium, it indicates that it originated from the carbon backbone of the ethanolamine molecule. This information is crucial for developing strategies to mitigate degradation.

Thermal Decomposition Studies and Product Identification

Thermal degradation of ethanolamines can lead to the formation of a variety of products. epa.govresearchgate.net In the context of carbon capture, understanding the reactions of these thermal degradation compounds is important. figshare.comuky.edu Studies have identified major thermal degradation products of monoethanolamine (MEA) as oxazolidine-2-one (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), and N-(2-hydroxyethyl)-imidazoline-2-one (HEIA). figshare.comntnu.no While the direct use of this compound in these specific thermal degradation studies is not detailed in the provided search results, the principle of using isotopic labeling to identify reaction pathways is a well-established technique that could be applied. By tracking the deuterium atoms, one could determine which parts of the original ethanolamine molecule are incorporated into each degradation product, thereby confirming or refuting proposed degradation mechanisms.

Solvent Effects and Deuteration in Supramolecular Chemistry

In supramolecular chemistry, molecules are organized into larger, well-defined structures through non-covalent interactions, predominantly hydrogen bonding. Ethanolamine, with its hydroxyl and amine groups, is an excellent candidate for forming such assemblies. The strength and geometry of hydrogen bonds are critical to the stability and properties of the resulting supramolecular structures.

Replacing hydrogen with deuterium can subtly alter the properties of hydrogen bonds. This phenomenon, known as the geometric or Ubbelohde effect, typically results in a slight elongation of the hydrogen bond upon deuteration. aps.org While this often leads to a weakening of the bond, in some systems like water aggregates, deuteration can paradoxically strengthen the hydrogen bond due to quantum effects related to zero-point energy. aps.org

Furthermore, solvent isotope effects, where a protic solvent like H₂O is replaced with D₂O, are a common method to probe mechanisms involving proton transfer. nih.govnih.gov In the context of supramolecular chemistry with this compound, conducting assembly studies in both H₂O and D₂O could reveal the extent to which solvent molecules participate in the hydrogen-bonding network that stabilizes the structure. An inverse solvent isotope effect (a faster rate in D₂O) can sometimes occur, often indicating a pre-equilibrium step where a reactant is more stabilized in the deuterated solvent. mdpi.com

| Isotope Effect | Observation | Implication for Hydrogen Bonds |

| Geometric (Ubbelohde) Effect | Elongation of A-H···B distance upon deuteration (A-D···B) | Generally weakens the bond |

| Vibrational Energy Effect | D has a lower zero-point energy in the A-D bond | Can lead to stronger bonds in some systems (e.g., water) due to quantum anharmonic coupling |

| Solvent Isotope Effect (SIE) | Change in assembly rate/stability when switching solvent from H₂O to D₂O | Probes the role of solvent-exchangeable protons in the assembly mechanism |

Table 3: Summary of Deuteration Effects Relevant to Supramolecular Chemistry. aps.orgnih.gov This table is interactive.

Theoretical and Computational Modeling of Deuterated Ethanolamine Systems

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Ethanol-1,1,2,2-d4-amine, these methods are crucial for determining the preferred three-dimensional structures (conformers) and their relative energies. The substitution of hydrogen with heavier deuterium (B1214612) isotopes introduces subtle but significant changes in the vibrational properties, which in turn affect the thermochemistry of the conformers.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the geometry optimization and frequency calculations of molecules like ethanolamine (B43304) and its deuterated analogues. nih.govnih.gov DFT studies on ethanolamine have identified two primary stable conformers: a gauche form, stabilized by an intramolecular hydrogen bond between the hydroxyl and amine groups, and a higher-energy anti (or trans) form. nih.gov

The process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. Subsequent frequency calculations confirm that these structures are true minima (having no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE). The ZPVE is a key component of the molecule's total energy at 0 K and is sensitive to isotopic substitution. Because C-D bonds have lower vibrational frequencies than C-H bonds, the ZPVE of this compound is lower than that of its non-deuterated counterpart. This difference in ZPVE can slightly alter the relative stabilities and populations of the gauche and anti conformers.

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be derived from these calculations, providing a comprehensive energetic profile of the molecule. nih.gov

Table 1: Representative DFT-Calculated Properties for Ethanolamine Conformers Note: The values below are illustrative for the parent ethanolamine. Deuteration would slightly alter these energy differences primarily through changes in Zero-Point Vibrational Energy.

| Property | Gauche Conformer | Anti (Trans) Conformer | Energy Difference (Anti - Gauche) |

| Relative Electronic Energy | 0.00 kcal/mol | ~1.0-1.5 kcal/mol | ~1.0-1.5 kcal/mol |

| Key Feature | Intramolecular H-Bond | No Intramolecular H-Bond | - |

| O-C-C-N Dihedral Angle | ~60° | ~180° | - |

For applications requiring benchmark accuracy, Coupled Cluster (CC) theory is the gold standard in quantum chemistry. aps.org Methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provide highly accurate electronic energies, often within "chemical accuracy" (1 kcal/mol) of experimental values. scitation.orgacs.org While computationally more demanding than DFT, CC theory is invaluable for refining the energetics of conformers, especially when the energy differences are small, as is often the case for isotopologues. scitation.org

For this compound, CCSD(T) calculations can provide a definitive benchmark for the relative energies of the gauche and anti conformers, serving as a reference against which the performance of various DFT functionals can be judged. scitation.org This high accuracy is critical for building a precise potential energy surface, which is a prerequisite for sophisticated simulations of reaction dynamics and spectroscopy. aps.org

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

While quantum chemical calculations excel at describing isolated molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in an aqueous solution. researchgate.net MD simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules over time, providing insights into solvation structure, hydrogen bonding networks, and transport properties. nih.govmdpi.com

Studies on ethanolamine in water have shown that it is preferentially solvated by water molecules and that intermolecular hydrogen bonds with water are favored over the formation of ethanolamine dimers. researchgate.net The intramolecular hydrogen bond of the gauche conformer remains significant even in solution. nih.govresearchgate.net

For the deuterated species, the primary modification in an MD simulation would be the adjustment of atomic masses in the force field. This change affects the molecule's dynamics:

Vibrational Frequencies: C-D bond vibrations are slower than C-H vibrations.

Diffusion: The increased molecular mass leads to a slightly lower self-diffusion constant.

Hydrogen/Deuterium Bonding: The strength and dynamics of hydrogen bonds involving the amine and hydroxyl groups can be subtly influenced by the deuteration of the carbon backbone due to changes in vibrational modes.

These simulations are essential for understanding how isotopic substitution affects the microscopic interactions that govern macroscopic properties. mdpi.com

Predicting Spectroscopic Signatures of Deuterated Ethanolamine

Computational methods are highly effective at predicting spectroscopic signatures, which can then be used to guide and interpret experimental measurements. The deuteration in this compound leads to distinct and predictable changes in its vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The most significant effect of deuteration is observed in the IR spectrum. The vibrational frequencies of bonds involving deuterium are substantially lower than those involving hydrogen due to the increased mass. Anharmonic frequency calculations, often performed using DFT, can predict these shifts with high accuracy. sapub.orgnih.govresearchgate.net

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration This table shows the general expected shifts for C-D bonds compared to C-H bonds, based on computational studies of deuterated organic molecules. sapub.org

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Key Observation |

| C-H Stretching | 2850 - 3000 | ~2100 - 2250 | Large, easily identifiable shift to lower frequency |

| C-H Bending/Scissoring | 1350 - 1480 | ~950 - 1100 | Significant shift, falls in the fingerprint region |

These predictable shifts serve as a clear isotopic label, allowing researchers to track the molecule in complex environments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H NMR spectrum is simplified by the replacement of four protons with deuterium, subtle isotopic effects are still predicted for the remaining nuclei. nih.govmdpi.com

¹H NMR: The spectrum will primarily show signals from the -NH₂ and -OH protons. The complex splitting patterns arising from coupling to the adjacent CH₂ group in the parent molecule will be absent.

¹³C NMR: The resonance frequencies of the C1 and C2 carbons will be shifted slightly upfield due to the "isotope effect on shielding." The one-bond carbon-deuterium coupling (¹J_CD) will be observable, which is smaller than the corresponding ¹J_CH coupling.

²H NMR: Deuterium NMR can be used to directly observe the deuterated positions.

Quantum mechanical calculations of NMR chemical shifts and coupling constants can accurately predict these features, aiding in the structural elucidation of the molecule and its interaction partners. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. researchgate.netmdpi.com For reactions involving this compound, a key focus is the calculation of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to the deuterated one. acs.org

The KIE is highly sensitive to changes in bonding at the isotopically labeled position in the transition state of the reaction. nih.gov DFT is commonly used to locate the geometry of the transition state—a first-order saddle point on the potential energy surface. wikipedia.orgyoutube.com By calculating the ZPVE for both the reactant and the transition state for the deuterated and non-deuterated species, the activation energies can be determined and the KIE can be predicted using transition state theory. wikipedia.orgnih.gov

For example, in the enzyme-catalyzed reaction of ethanolamine ammonia-lyase, experimental studies using deuterated ethanolamine have been crucial for understanding the mechanism. acs.orgnih.gov Computational modeling of this reaction shows that the C-H bond cleavage is a key step, and deuteration at this position leads to a significant primary KIE. nih.govnih.gov These calculations can validate proposed mechanisms by comparing the computed KIE with experimental values. nih.gov

Structure-Property Relationship Analysis in Deuterated Alkanolamines for Targeted Applications

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the molecular structure of a compound with its macroscopic properties. nih.gov Computational chemistry provides the necessary molecular descriptors (e.g., electronic properties, geometric parameters, charge distributions) to build these models. nih.gov

For deuterated alkanolamines, QSPR can be used to understand and predict how isotopic substitution influences key properties for targeted applications. For instance:

Pharmaceuticals: Deuteration can alter the rate of metabolic breakdown of a drug, often by slowing down reactions involving C-H bond cleavage (a KIE). Computational models can help predict which positions are best for deuteration to enhance a drug's pharmacokinetic profile.

Materials Science: Isotopic substitution can affect physical properties like thermal conductivity and vapor pressure. Computational models can predict these changes, aiding in the design of materials with specific thermal or phase-change properties.

Mechanistic Probes: As discussed, the predictable effect of deuteration on reaction rates makes these compounds excellent tools for studying reaction mechanisms. QSPR models can generalize these effects across a class of related deuterated compounds.

By computationally screening a variety of deuterated alkanolamines, researchers can identify candidates with optimized properties for specific industrial, chemical, or biomedical applications without the need for exhaustive synthesis and testing.

Advanced Research Applications of Ethanol 1,1,2,2 D4 Amine

Use as an Internal Standard in Quantitative Analytical Methodologies

In the field of quantitative analysis, particularly those employing mass spectrometry, the use of a reliable internal standard is paramount for achieving accuracy and precision. An internal standard is a compound added to a sample in a known concentration to correct for variations during sample processing and instrumental analysis. Stable isotopically labeled (SIL) compounds, such as Ethanol-1,1,2,2-d4-amine, are considered the gold standard for this purpose, especially in liquid chromatography-mass spectrometry (LC-MS). scispace.com The key advantage of a SIL internal standard is that it is chemically identical to the analyte of interest, but has a different mass due to the isotopic substitution. scispace.com This ensures that it behaves almost identically to the analyte during sample extraction, derivatization, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. scispace.comsemanticscholar.org

Deuterium-labeled compounds are a primary choice for internal standards; however, their chromatographic behavior can sometimes differ slightly from their non-deuterated counterparts. scispace.comsigmaaldrich.com This potential for chromatographic shift requires careful consideration during method development to ensure co-elution or a consistent, predictable separation. researchgate.net

Calibration and Quality Control in LC-MS/MS Analysis of Ethanolamines

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules like ethanolamines in complex biological matrices such as urine or plasma. researchgate.net In these analyses, this compound is an ideal internal standard for the quantification of its non-deuterated analog, ethanolamine (B43304).

A typical workflow involves adding a fixed amount of the deuterated standard to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. researchgate.net The samples are then subjected to extraction procedures, such as solid-phase extraction (SPE), to isolate the ethanolamines from interfering matrix components. researchgate.net During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the analyte (ethanolamine) and the internal standard (this compound). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the standards. lcms.cz The concentration of ethanolamine in unknown samples is then determined from this curve. Using the deuterated internal standard corrects for analyte loss during sample preparation and fluctuations in instrument response, leading to highly reliable and reproducible results. semanticscholar.org

| Parameter | Description | Relevance of this compound |

| Analyte | Ethanolamine (HOCH₂CH₂NH₂) | The target molecule for quantification. |

| Internal Standard | This compound (HOCD₂CD₂NH₂) | Chemically similar to the analyte but with a +4 mass shift, allowing for distinct detection by MS. |

| Technique | LC-MS/MS | Provides high sensitivity and selectivity for distinguishing and quantifying the analyte and internal standard. |

| Calibration | A series of standards with known analyte concentrations and a fixed internal standard concentration are analyzed. | The ratio of analyte response to internal standard response is used to build a linear regression model. |

| Quantification | The concentration of the analyte in a sample is calculated from the response ratio using the calibration curve. | The use of the deuterated standard corrects for variability, enhancing the accuracy of the final measurement. |

Role in Proteomics and Metabolomics Research

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, providing a means to accurately compare changes in protein or metabolite levels between different biological samples. thermofisher.com Deuterated compounds can serve as tracers or labels in these studies, allowing for the differentiation of molecules from different experimental conditions when analyzed by mass spectrometry. researchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. nih.govwikipedia.org The classic SILAC approach involves growing two populations of cells in media that are identical except for one key difference: one medium contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy," stable-isotope-labeled version of the same amino acid (typically containing ¹³C or ¹⁵N). sigmaaldrich.com Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. nih.gov

After the cells are subjected to different experimental conditions, they are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical peptides from the two populations are distinguished by a specific mass difference corresponding to the heavy label. wikipedia.org The ratio of the mass spectrometer signal intensities for the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two cell populations. nih.gov

While ¹³C- and ¹⁵N-labeled amino acids are most common in SILAC, deuterium (B1214612) labeling is also possible. sigmaaldrich.com However, deuterium can sometimes alter the retention time of peptides in reverse-phase liquid chromatography, which can complicate data analysis. sigmaaldrich.comnih.gov Therefore, ¹³C and ¹⁵N labels are generally preferred for this application. The principle, however, demonstrates the utility of isotopically labeled precursors in quantitative proteomics.

Isotopic Tracing of Metabolic Pathways and Biomarker Discovery

Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways and to quantify the activity of these pathways. springernature.comkuleuven.be In a typical experiment, cells or organisms are supplied with a substrate (e.g., glucose, an amino acid, or another metabolite) that has been enriched with a stable isotope like deuterium (²H) or carbon-13 (¹³C). nih.gov As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By using mass spectrometry or NMR spectroscopy to track the appearance and distribution of the isotopic label in these downstream products, researchers can elucidate metabolic network connections, determine the relative contributions of different pathways to the production of a metabolite, and identify metabolic shifts associated with disease or other perturbations. springernature.comresearchgate.net

This compound can be used as an isotopic tracer to study the metabolic fate of ethanolamine. Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. By introducing the deuterated form and tracking the incorporation of the d4-label into the cellular lipid pool, researchers can gain insights into the dynamics of phospholipid biosynthesis and turnover. Such studies are crucial for understanding membrane biology and for discovering potential biomarkers related to metabolic disorders where these pathways may be dysregulated. nih.gov

Application in the Synthesis of Deuterated Pharmaceutical Intermediates and Inhibitors

The strategic replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile. ckisotopes.com This "deuterium effect" arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. As many drugs are metabolized by enzymes that break C-H bonds, this increased bond strength can slow down the rate of metabolism. nih.gov This can lead to several potential therapeutic advantages, including:

Increased half-life: The drug remains in the body for a longer period.

Improved metabolic stability: Reduced formation of potentially toxic or inactive metabolites.

Enhanced bioavailability: More of the active drug reaches its target. ckisotopes.com

This compound serves as a valuable deuterated building block, or intermediate, for the synthesis of more complex deuterated pharmaceutical compounds. nih.gov By incorporating this stable-labeled fragment into a drug candidate, medicinal chemists can selectively introduce deuterium at a specific position that is known to be a site of metabolic breakdown. The development of efficient methods for creating deuterated molecules from readily available starting materials is a key focus in this area of research. researchgate.netnih.gov

| Potential Advantage of Deuteration | Pharmacokinetic Rationale |

| Improved Metabolic Profile | Slower enzymatic cleavage of C-D bonds compared to C-H bonds can reduce or eliminate the formation of undesirable metabolites. |

| Increased Half-Life | A reduced rate of metabolism leads to slower clearance of the drug from the body, extending its duration of action. |

| Improved Oral Bioavailability | Deuteration can decrease presystemic metabolism in the digestive tract, allowing more of the unmetabolized drug to be absorbed. |

Investigation of Biomass Deconstruction Processes and Bioenergy Production

Lignocellulosic biomass, derived from sources like agricultural residues and forestry waste, is an abundant and sustainable resource for the production of biofuels and biochemicals. nih.govresearchgate.net A critical step in this process is deconstruction, which involves breaking down the complex structure of biomass to release fermentable sugars. researchgate.net

Recent research has explored the use of various solvents, including amines and ethanol, to effectively pretreat biomass. biofueljournal.combiofueljournal.com Ethanolamine, the non-deuterated parent compound of this compound, has been identified as a highly effective solvent for this purpose. rsc.org It can efficiently remove lignin (B12514952) and hemicellulose, making the cellulose (B213188) more accessible to enzymatic hydrolysis for sugar release. rsc.org

In research aimed at optimizing these deconstruction processes and understanding the underlying chemical mechanisms, this compound can be used as a mechanistic probe. By substituting the regular ethanolamine solvent with its deuterated counterpart, scientists can use techniques like mass spectrometry and NMR to trace the solvent's interactions with the biomass components during pretreatment. This isotopic labeling approach can help answer key questions about the solvent's role, its potential incorporation into biomass fragments, and its stability throughout the process, ultimately aiding in the design of more efficient and sustainable biorefinery technologies.

Future Research Directions and Emerging Opportunities for Ethanol 1,1,2,2 D4 Amine

Development of Novel Synthesis Routes for Enhanced Site-Specific Deuteration

The synthesis of specifically deuterated compounds like Ethanol-1,1,2,2-d4-amine is crucial for its application. Traditional methods for producing α-deuterated primary amines often rely on the reduction of nitriles with deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or the use of expensive and pyrophoric reagents, which present limitations in terms of cost, safety, and functional group tolerance. nih.gov

A significant emerging opportunity lies in the development of more efficient, cost-effective, and sustainable synthesis routes. One promising approach is the use of organophotocatalysis for direct hydrogen/deuterium (B1214612) (H/D) exchange. nih.govrsc.org This method can use D₂O as an inexpensive deuterium source under mild reaction conditions, avoiding harsh reagents and minimizing byproduct formation. nih.govrsc.org This strategy combines an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst to achieve high levels of deuteration with excellent site-selectivity for a broad range of primary amines. nih.govresearchgate.net

Future research will likely focus on optimizing these photocatalytic systems, expanding the substrate scope, and scaling up the processes for industrial applications. rsc.org Another avenue involves leveraging biocatalysis, using enzymes to selectively incorporate deuterium into specific molecular sites, which could offer unparalleled precision and environmentally friendly synthesis pathways. chemicalsknowledgehub.com

| Synthesis Method | Deuterium Source | Key Features | Limitations |

| Traditional Reduction | LiAlD₄, Na/EtOD | High deuterium incorporation, good regioselectivity. nih.gov | Use of pyrophoric/expensive reagents, limited functional group tolerance. nih.gov |

| Organophotocatalytic H/D Exchange | D₂O | Cost-effective, mild conditions, metal-free, high chemo- and site-selectivity. nih.govrsc.org | Requires optimization for broader substrate scope and scalability. rsc.org |

| Metal-Catalyzed H/D Exchange | D₂ gas, D₂O | Can deuterate α and/or β positions to nitrogen atoms. thalesnano.com | May suffer from limitations in regioselectivity and deuterium incorporation. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies of Deuterated Species

Understanding the behavior of deuterated compounds during chemical reactions and within biological systems requires sophisticated analytical techniques capable of real-time monitoring. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard tools for characterizing deuterated molecules, emerging techniques offer deeper insights. wikipedia.org

Operando spectroscopy is a powerful methodology that involves the spectroscopic characterization of materials while a reaction is in progress, directly linking structural changes to catalytic activity. wikipedia.org Techniques like isotope-labeling operando Synchrotron Radiation-based Fourier Transform Infrared (SR-FTIR) spectroscopy can provide real-time information on the formation and consumption of intermediates in catalytic processes involving deuterated species. researchgate.netacs.org

Advances in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are also critical. Originally developed for studying protein dynamics, the principles of HDX-MS are being refined to achieve higher resolution and faster time scales, with some systems capable of millisecond time resolution. acs.orgacs.org Direct Analysis in Real Time (DART) mass spectrometry is another technique enabling the near-instantaneous monitoring of organic reactions without extensive sample preparation. acs.org These advancements will allow for unprecedented real-time mechanistic studies of reactions involving this compound.

| Technique | Application | Advantage |

| Operando SR-FTIR Spectroscopy | Real-time monitoring of catalytic reactions. researchgate.net | Provides simultaneous structural and activity data under actual reaction conditions. wikipedia.org |

| Advanced HDX-MS | Tracking conformational changes and interactions. nih.govresearchgate.net | High sensitivity and capability for millisecond time resolution. acs.orgnih.gov |

| DART-MS | Rapid, qualitative reaction monitoring. acs.org | Nearly instantaneous analysis with minimal sample preparation. acs.org |

| NanoSIMS | High-resolution imaging of isotope distribution. nih.govsynchrotron.org.au | Sub-cellular spatial resolution (down to 50 nm) for biological tracing. synchrotron.org.auharvard.edu |

Integration of Computational Methods for Predictive Modeling of Deuterated Reactivity

Computational chemistry is becoming an indispensable partner to experimental studies, offering predictive models for the reactivity of deuterated compounds. A key area of focus is the prediction of the Kinetic Isotope Effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The deuterium KIE is a fundamental tool for elucidating reaction mechanisms. wikipedia.org

Modern computational methods, particularly Density Functional Theory (DFT), have made the accurate prediction of deuterium KIEs a relatively routine process. wikipedia.orgrutgers.edu These calculations can help rationalize experimental data and distinguish between different potential reaction pathways. rutgers.eduprinceton.edu For more complex systems, such as enzyme-catalyzed reactions, path integral calculations are used to model the quantum mechanical nature of hydrogen/deuterium transfer and predict KIEs in agreement with experimental values. nih.gov These computational approaches allow researchers to model reaction transition states and understand how deuteration at specific sites, as in this compound, will affect reaction rates and outcomes.

Expansion of Isotopic Labeling Applications in Complex Biological Systems

Stable isotope-labeled compounds are invaluable for tracing metabolic pathways in vivo without the complications of radioactivity. nih.gov this compound serves as a powerful tracer for studying the metabolism of ethanolamine (B43304) and its derivatives, such as phospholipids (B1166683). A notable study used d4-ethanolamine to specifically label and quantify phosphatidylethanolamine (B1630911) (PtdEtn) synthesized via the Kennedy (CDP-ethanolamine) pathway, distinguishing it from PtdEtn produced by phosphatidylserine (B164497) decarboxylation. nih.gov This demonstrated that different biosynthetic routes produce distinct molecular species of this essential lipid, providing critical insights into cellular lipid homeostasis. nih.gov

Future opportunities lie in coupling such isotopic labeling with advanced imaging and analytical techniques.

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based method that can map the metabolic fate of deuterated substrates in three dimensions in vivo. escholarship.org

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) allows for quantitative imaging of deuterated tracers in biological tissues with subcellular resolution (~50 nm), revealing the distribution of metabolites within individual cells and organelles. nih.govharvard.edunih.gov

The use of this compound in these advanced metabolic flux analysis (MFA) studies will provide a highly detailed view of systemic and organ-specific metabolism in both healthy and diseased states. nih.govcreative-proteomics.comresearchgate.net

Role in Sustainable Chemistry and Environmental Applications Research

The principles of sustainable or "green" chemistry are increasingly important in chemical synthesis and applications. The development of novel, energy-efficient, and atom-economical synthesis routes for deuterated compounds, such as the organophotocatalytic methods discussed previously, is a key contribution to this field. nih.gov By using water (D₂O) as a solvent and deuterium source and avoiding harsh metal catalysts or reagents, these methods reduce waste and environmental impact. rsc.org

In environmental science, isotopically labeled compounds are essential tools for tracking the fate and transport of contaminants. acs.org By releasing a deuterated compound into an ecosystem, researchers can monitor its distribution, degradation pathways, and potential for bioaccumulation. This is crucial for conducting accurate environmental risk assessments for new and existing chemicals. While not a primary application for this compound itself, the techniques and knowledge derived from its study contribute to the broader field of using labeled compounds to understand and mitigate environmental pollution.

Q & A

Q. What is the significance of deuterium substitution in Ethanol-1,1,2,2-d4-amine for isotopic tracing applications?

Deuterium substitution in this compound serves as a stable isotopic label, enabling precise tracking of molecular pathways in metabolic studies and reaction mechanisms. This compound is particularly valuable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where deuterium’s distinct spectral properties allow differentiation from non-deuterated analogs. For example, it has been used as an internal standard in lipidomics to quantify carboxyalkylpyrrole ethanolamine phospholipids (CAP-ETNs) via MS, ensuring accurate normalization against background noise .

Q. How should this compound be stored to prevent deuterium loss or contamination?

To maintain isotopic integrity, store the compound in inert, airtight containers under anhydrous conditions at –20°C. Deuterium exchange with ambient moisture can occur, leading to isotopic dilution. Evidence from safety protocols emphasizes using desiccants and avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of deuterated bromoethylamine (BrEA-d4) using this compound?

BrEA-d4 synthesis involves reacting this compound with concentrated HBr under reflux (135–140°C for 1 hour), followed by vacuum distillation to isolate the product. Key parameters include maintaining strict temperature control to avoid decomposition and using a sodium phosphate buffer (pH 8.9) during purification to minimize side reactions. Yields of 70–80% are achievable with this method .

Q. What methodological considerations are critical when using this compound as an internal standard in lipidomics?

- Isotopic Purity : Ensure ≥98 atom % deuterium enrichment to avoid signal overlap with endogenous compounds.

- Matrix Compatibility : Validate the standard’s stability in biological matrices (e.g., plasma or tissue homogenates) to account for potential ion suppression.

- Synthesis Protocols : Use Paal-Knorr condensation with 4,7-dioxoheptanoic acid to generate deuterated CAP-ETN adducts, followed by Fmoc deprotection for functionalization .

Q. How do reaction conditions influence the regioselectivity of deuterium incorporation in this compound-derived adducts?

Regioselectivity is governed by steric and electronic factors during synthesis. For instance, in Paal-Knorr reactions, the acidic protons adjacent to carbonyl groups are preferentially replaced by deuterium. Kinetic isotope effects (KIEs) should be quantified via controlled experiments (e.g., varying pH or solvent polarity) to map deuterium distribution patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields of deuterated adducts derived from this compound across studies?

Discrepancies often arise from differences in purification techniques (e.g., vacuum distillation vs. column chromatography) or isotopic dilution during handling. Cross-validate protocols using standardized deuterium enrichment assays (e.g., NMR integration or MS isotopic peak ratios). For example, yields for BrEA-d4 synthesis dropped to <70% when distillation parameters deviated from optimal conditions .

Q. What experimental controls are necessary to validate the absence of protium contamination in deuterated this compound stocks?

- Blank Controls : Run parallel syntheses with non-deuterated ethanolamine to identify baseline contamination.

- Isotopic Ratio Monitoring : Use high-resolution MS or -NMR to quantify ratios.

- Stability Tests : Incubate stocks under typical lab conditions and re-measure isotopic purity to assess degradation .

Methodological Challenges

Q. What strategies improve the detection limits of this compound in hyperpolarized 13C^{13}\text{C}13C NMR studies?

Pairing the compound with polarization transfer catalysts (e.g., Ir-based complexes) enhances signal intensity by >100-fold. Optimize carrier agents (e.g., benzyl-d7-amine) and magnetic field homogeneity to reduce line broadening, as demonstrated in studies achieving sub-micromolar detection thresholds .

Q. How can researchers mitigate isotopic scrambling during derivatization of this compound?

Use low-temperature reaction conditions (<0°C) and aprotic solvents (e.g., DMF or THF) to suppress proton exchange. For example, Fmoc deprotection with 1,8-diazabicycloundec-7-ene (DBU) at –20°C preserved >95% deuterium retention in CAP-ETN-d4 synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.